molecular formula C28H29N3O2 B2405131 1-benzyl-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 847396-65-0

1-benzyl-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No. B2405131
CAS RN: 847396-65-0
M. Wt: 439.559
InChI Key: NZEXWUPKCCWVNF-UHFFFAOYSA-N
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Description

“1-benzyl-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one” is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a diverse series of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues has been synthesized in good yield by the click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides . Another methodology has been developed to afford 1,4,5-trisubstituted 1-benzyl-5-formyl-1,2,3-triazole-4-carboxylates in one step under mild conditions .


Molecular Structure Analysis

The molecular structure of “1-benzyl-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one” can be characterized by techniques such as FT-IR, 1H-NMR, 13C-NMR, 11B, 19F, 31P, and mass spectrometry .

Scientific Research Applications

Antimicrobial Activity

Benzimidazolone derivatives have been synthesized and evaluated for their antimicrobial potential. In particular, the compound has been tested against Gram-positive bacteria (Staphylococcus epidermidis and Bacillus subtilis), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and fungi (Candida albicans and Aspergillus niger). Most of these derivatives demonstrated good-to-excellent antimicrobial activity . Further studies could explore their mechanism of action and potential clinical applications.

Peptide Bond Surrogate

The 1,4-disubstituted 1,2,3-triazole ring in benzimidazolone acts as a surrogate for the peptide bond. These compounds exhibit both chemical and biological stability. Researchers have explored their use in drug design, especially when mimicking peptide structures .

Broad Pharmacological Activities

1,2,3-triazoles, including benzimidazolone derivatives, are associated with diverse pharmacological activities:

Hydrogen Bonding Properties

The triazole ring in benzimidazolone can act as both a hydrogen bond acceptor and donor simultaneously. This dual functionality offers various binding possibilities to target enzymes, making it an interesting scaffold for drug design .

Chemical Synthesis and Libraries

The copper-catalyzed Huisgen azide–alkyne cycloaddition (click reaction) has enabled the synthesis of diverse 1,4-disubstituted 1,2,3-triazoles. Researchers can create libraries of molecules by installing azide and alkyne functionalities to different molecules, expanding the scope of potential applications .

Future Directions

The future directions for “1-benzyl-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one” could involve further exploration of its potential therapeutic and industrial applications, as well as the development of more efficient and environmentally friendly synthesis methods .

properties

IUPAC Name

1-benzyl-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O2/c32-27-19-23(21-30(27)20-22-11-3-1-4-12-22)28-29-25-15-7-8-16-26(25)31(28)17-9-10-18-33-24-13-5-2-6-14-24/h1-8,11-16,23H,9-10,17-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEXWUPKCCWVNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3CCCCOC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one

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